1-Benzhydryl-3-nitroazetidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
125735-37-7 |
|---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1-benzhydryl-3-nitroazetidine |
InChI |
InChI=1S/C16H16N2O2/c19-18(20)15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
InChI Key |
WKBOHCNSCCXPPA-UHFFFAOYSA-N |
SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Synonyms |
1-(DIPHENYLMETHYL)-3-NITRO-AZETIDINE |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Applications
1-Benzhydryl-3-nitroazetidine has shown promise in pharmacological research, particularly in its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Studies have demonstrated that derivatives of azetidine compounds exhibit significant antimicrobial properties against various pathogens. For instance, research has indicated that certain nitroazetidine derivatives possess activity against Gram-positive and Gram-negative bacteria, making them candidates for antibiotic development .
Anticancer Potential
The structural attributes of this compound suggest potential cytotoxic effects against cancer cell lines. Preliminary investigations into its mechanism of action indicate that it may induce apoptosis in malignant cells, warranting further exploration in clinical settings .
Energetic Materials
The compound's energetic properties have led to its investigation as a potential component in explosive formulations. The high energy density associated with nitroazetidines makes them suitable for military applications.
Explosive Formulations
Research has shown that this compound can be integrated into formulations designed to enhance performance characteristics compared to traditional explosives like TNT. Its stability and energy output make it an attractive candidate for future munitions .
Case Study 1: Antimicrobial Efficacy
A study published in Frontiers in Pharmacology evaluated a series of azetidine derivatives, including this compound, against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the azetidine structure significantly enhanced antimicrobial activity, suggesting avenues for drug development .
Case Study 2: Explosive Performance
Research conducted by the Army Research Laboratory assessed the performance characteristics of this compound in comparison to established energetic materials. The findings revealed that this compound could potentially improve the safety and effectiveness of military explosives due to its favorable detonation properties .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-benzhydryl-3-nitroazetidine (hypothetical) with structurally related azetidine derivatives documented in the evidence:
Physicochemical and Spectroscopic Data
- 1-Benzhydryl-3-fluoroazetidine : IR spectra show characteristic C-F stretches (~1100 cm⁻¹), while ¹H NMR reveals benzhydryl aromatic protons (δ 7.2–7.5 ppm) and azetidine ring protons (δ 3.3–4.0 ppm) .
- 1-Benzhydrylazetidin-3-ol : ¹³C NMR signals for the hydroxyl-bearing carbon appear at ~70 ppm, with elemental analysis confirming C, H, N composition .
- Hypothetical Nitro Derivative: Expected IR peaks for -NO₂ would include asymmetric and symmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹). ¹H NMR would show deshielded azetidine protons due to the nitro group’s electron-withdrawing effect.
Preparation Methods
Azetidine Ring Formation
The azetidine core is constructed via nucleophilic substitution reactions. A representative method involves reacting benzhydrylamine with epoxy chloropropane under controlled conditions. For instance, benzhydrylamine (8.19 mol) is dissolved in methanol or ethanol at 20–25°C, followed by the addition of epoxy chloropropane (1.3 equivalents) to form a 1-benzhydryl-3-chloroazetidine intermediate. This step requires precise temperature control to minimize side reactions, with yields exceeding 99% conversion under optimal conditions.
Nitro Group Introduction
The nitro moiety is introduced via nitration of the azetidine intermediate. Patent CN109503449A describes a method using sodium nitrite and phloroglucinol in dimethylformamide (DMF) at elevated temperatures. For example, treating 1-benzhydryl-3-chloroazetidine with sodium nitrite (1.75 equivalents) in DMF at 60–100°C for 1–2 hours yields the nitro derivative. This step often requires acid scavengers like urea to mitigate side reactions, achieving purities >95% after crystallization.
Table 1: Key Parameters for Traditional Synthesis
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Azetidine formation | Epoxy chloropropane | 20–25°C | 48–50h | 99% |
| Nitration | NaNO₂, Phloroglucinol | 60–100°C | 1–2h | 85% |
Microreactor-Assisted Continuous Flow Synthesis
Recent advances leverage microreactor technology to enhance reaction efficiency and scalability.
Reaction Optimization in Microreactors
In a patented method, benzhydrylamine and epoxy chloropropane are premixed in methanol and fed into a microreactor at 230°C and 1.8 MPa. The high-pressure, high-temperature environment accelerates ring closure, reducing reaction time from 50 hours to 1.1 minutes. This approach minimizes solvent loss and improves energy efficiency, achieving a throughput of 70 mL/min with 98% purity.
Integrated Nitration Step
Post-reactor, the intermediate is directly nitrated using a continuous flow system. Sodium nitrite dissolved in DMF is introduced inline, allowing real-time monitoring of nitro group incorporation. This method reduces purification steps and enhances reproducibility, with yields consistently >90%.
Table 2: Microreactor vs. Batch Process Comparison
| Parameter | Microreactor | Batch Process |
|---|---|---|
| Reaction Time | 1.1–1.8 minutes | 48–50 hours |
| Temperature | 230°C | 20–100°C |
| Pressure | 1.8–2.0 MPa | Ambient |
| Yield | 98% | 85% |
Mechanistic Insights and Byproduct Analysis
Ring-Closure Mechanism
Density Functional Theory (DFT) studies reveal that the azetidine ring formation proceeds via a SN2 mechanism, where the benzhydrylamine’s nitrogen attacks the less substituted carbon of epoxy chloropropane. The transition state exhibits a tetrahedral geometry, stabilized by hydrogen bonding with methanol.
Nitration Selectivity
Nitration at the 3-position is favored due to steric hindrance from the benzhydryl group at position 1. Computational models (B3LYP/6-311++G(d,p)) predict a 15:1 regioselectivity ratio for 3-nitro over 2-nitro products, aligning with experimental HPLC data.
Industrial-Scale Challenges and Solutions
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 1-Benzhydryl-3-nitroazetidine, and what precursors are critical for its synthesis?
- Methodological Answer : The compound can be synthesized via nitration of 1-Benzhydryl-3-azetidinone (CAS 40320-60-3), a precursor listed in laboratory catalogs . Key steps include:
- Nitration conditions : Use mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Purification : Column chromatography with silica gel (60–120 mesh) and ethyl acetate/hexane gradients (1:4 to 1:2 v/v) is recommended to isolate the nitro derivative .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with known standards .
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Use deuterated chloroform (CDCl₃) for ¹H/¹³C NMR to resolve benzhydryl aromatic protons (δ 7.2–7.5 ppm) and azetidine ring signals (δ 3.5–4.5 ppm).
- X-ray crystallography : Co-crystallize the compound with dichloromethane/hexane (1:1) to obtain single crystals. Refinement using SHELXTL software can reveal bond angles and nitro group orientation, as demonstrated in structural analogs like 1-Benzoyl-3,3-dinitroazetidine .
- Mass spectrometry : High-resolution ESI-MS in positive ion mode confirms the molecular ion peak [M+H]⁺ (theoretical m/z calculated via ChemDraw).
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported reactivity data for this compound under varying conditions?
- Methodological Answer :
- Multi-condition testing : Conduct parallel reactions under varying pH (e.g., acidic vs. basic), temperatures (25°C vs. 40°C), and solvents (polar aprotic vs. non-polar). Monitor degradation via TLC and quantify by GC-MS .
- Case study comparison : Adopt a "multiple case study" approach (26% prevalence in methodological designs) to analyze discrepancies across studies, focusing on reagent purity and reaction stoichiometry .
- Computational modeling : Use DFT calculations (Gaussian 09) to simulate transition states and compare activation energies for competing pathways (e.g., nitro group reduction vs. ring-opening) .
Q. How can researchers design stability studies to evaluate this compound’s degradation in long-term storage?
- Methodological Answer :
- Accelerated stability testing : Store samples at 40°C/75% relative humidity (ICH Q1A guidelines) for 6 months. Analyze monthly via:
- HPLC : Track degradation products (e.g., benzhydrol or nitroso derivatives).
- FTIR : Monitor nitro group absorption bands (~1520 cm⁻¹) for intensity changes .
- Statistical design : Apply a factorial design (e.g., 2³ factorial) to assess interactions between temperature, humidity, and light exposure .
Q. What computational approaches are suitable for studying the electronic effects of the nitro group on this compound’s reactivity?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density distribution. Compare HOMO-LUMO gaps with non-nitrated analogs to predict electrophilic/nucleophilic sites .
- Molecular dynamics (MD) simulations : Simulate solvation effects in polar solvents (e.g., DMSO) using AMBER force fields to study conformational stability .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
